molecular formula C24H19FN2O3 B2477728 (Z)-8-(4-fluorophenethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929964-18-1

(Z)-8-(4-fluorophenethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No. B2477728
CAS RN: 929964-18-1
M. Wt: 402.425
InChI Key: ZCAFZGLAVDFLPJ-UUYOSTAYSA-N
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Description

The compound is a benzofuroxazine derivative with a fluorophenethyl group and a pyridinylmethylene group. Benzofuroxazines are heterocyclic compounds that have been studied for various applications, including medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzofuroxazine ring, the introduction of the fluorophenethyl group, and the formation of the pyridinylmethylene group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the fluorine atom in the fluorophenethyl group could potentially be reactive .

Scientific Research Applications

Energetic Ionic Compounds

The compound exhibits promising properties as an energetic ionic material. Energetic ionic compounds have garnered significant research interest due to their relatively low sensitivities compared to covalent compounds. Specifically, this compound demonstrates good detonation performance and low sensitivity, making it a potential candidate for applications in explosives, propellants, and pyrotechnics .

Heterocyclic Chemistry

The synthetic strategy employed for the preparation of this compound highlights its importance in the field of heterocyclic chemistry. By successfully synthesizing fused pyridinyl azides, researchers can explore novel heterocyclic structures and potentially discover new applications in drug development, materials science, and catalysis .

Asymmetric Synthesis

Consider the compound’s chiral properties. Asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones could be achieved efficiently using this compound as a starting material. These chiral derivatives may find applications in pharmaceuticals, agrochemicals, and other fine chemicals .

pH Sensors

Functionalized derivatives of this compound, such as BPPIH, have been explored as pH sensors. BPPIH can monitor pH changes inside cancer cells, making it a useful tool for cancer research and diagnostics. Additionally, studies have shown that BPBIH exhibits greater selectivity toward fluoride ions (F^-), which could have applications in environmental monitoring and health-related fields .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could involve in vitro studies, in vivo studies, and potentially clinical trials if the compound shows promising activity .

properties

IUPAC Name

(2Z)-8-[2-(4-fluorophenyl)ethyl]-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3/c25-18-5-3-16(4-6-18)9-11-27-14-20-21(29-15-27)8-7-19-23(28)22(30-24(19)20)12-17-2-1-10-26-13-17/h1-8,10,12-13H,9,11,14-15H2/b22-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAFZGLAVDFLPJ-UUYOSTAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)OCN1CCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)OCN1CCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-8-(4-fluorophenethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

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